molecular formula C5H5N3O2 B021745 3-Aminopyrazine-2-carboxylic acid CAS No. 5424-01-1

3-Aminopyrazine-2-carboxylic acid

Cat. No.: B021745
CAS No.: 5424-01-1
M. Wt: 139.11 g/mol
InChI Key: ZAGZIOYVEIDDJA-UHFFFAOYSA-N
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Description

3-Aminopyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H5N3O2 It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and a carboxylic acid group at the second position on the pyrazine ring

Safety and Hazards

3-Aminopyrazine-2-carboxylic acid is classified as a serious eye damage/eye irritation category 1 substance . It causes serious eye damage and requires personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves . It is recommended to handle it in a well-ventilated place and avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminopyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-hydroxypteridine with alkali metal hydroxides at elevated temperatures (140-220°C). The product is then precipitated as a carboxylic acid by acidification .

Another method involves the synthesis from diethyl malonate, which undergoes a series of reactions including hydrogenation and bromination, to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that are economical and practical. For instance, the synthesis of favipiravir, an antiviral drug, uses this compound as a key intermediate. The process involves multiple steps, including fluorination, hydroxylation, and nitrile hydrolysis, to achieve high yields and purity without the need for chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

3-Aminopyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include alkali metal hydroxides for synthesis, hydrogenation catalysts for reduction, and various organic reagents for substitution reactions. Reaction conditions typically involve elevated temperatures and controlled pH levels to ensure the desired transformations.

Major Products

Major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceutical compounds .

Comparison with Similar Compounds

3-Aminopyrazine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-aminopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGZIOYVEIDDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202589
Record name 3-Aminopyrazine-2-carboxylic acid
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5424-01-1
Record name 3-Amino-2-pyrazinecarboxylic acid
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Record name 3-Aminopyrazine-2-carboxylic acid
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Record name 3-aminopyrazine-2-carboxylic acid
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Record name 2-AMINO-3-CARBOXYPYRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-aminopyrazine-2-carboxylic acid?

A: The molecular formula of this compound is C5H5N3O2, and its molecular weight is 139.11 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A: Studies have characterized this compound using various spectroscopic techniques, including infrared (IR) spectroscopy, 1H NMR, 13C NMR, and UV-Vis spectroscopy. These analyses provide insights into its structural features, functional groups, and electronic properties. [, , , ] Additionally, FTIR spectroscopy has been employed to study its isomerization upon UV irradiation in argon matrices. []

Q3: How does the structure of this compound influence its hydrogen bonding capabilities?

A: this compound exhibits an extensive network of intra- and intermolecular hydrogen bonds. This is attributed to the presence of both a carboxylic acid group and an amine group, which act as hydrogen bond donors and acceptors, respectively. []

Q4: Is this compound stable under various conditions?

A: Research suggests that this compound exhibits stability under a range of conditions. Studies have investigated its thermal stability using thermogravimetric analysis (TGA) in the context of coordination polymers. [, ] Furthermore, its stability in different solvents and under various pH levels has been explored for applications like complex synthesis and formulation development. [, ]

Q5: What types of metal complexes can be formed with this compound?

A: this compound (Hapca) readily forms complexes with various transition metals, lanthanides, and alkali metals. Researchers have synthesized and characterized complexes with VO2+, Pd(II), W(VI), UO22+, Cu(II), Ag(I), Zn(II), Mn(II), Co(II), Ni(II), Cd(II), Pb(II), various lanthanides, and Na+. [, , , , , , , , , , , , ]

Q6: What coordination modes does this compound exhibit in these complexes?

A6: The ligand can coordinate to metal centers through various modes, including:

  • Bidentate chelation: Coordinating through the pyrazine nitrogen and one carboxylate oxygen atom. [, , , , ]
  • Bridging modes: Utilizing one or both carboxylate oxygen atoms to bridge multiple metal centers. [, ]

Q7: What are the potential applications of this compound-based metal complexes?

A7: Research has explored the potential of these complexes in various fields, including:

  • Luminescent materials: Lanthanide complexes exhibit interesting luminescent properties with potential applications in sensing, lighting, and display technologies. [, , ]
  • Catalysis: Pb(II) complexes have demonstrated catalytic activity in cyanosilylation reactions, showcasing the potential of this compound-based complexes in organic synthesis. []
  • Anticancer agents: Studies have investigated the anticancer activity of transition metal complexes with this compound. []

Q8: Have computational methods been used to study this compound and its complexes?

A: Yes, computational chemistry has been employed to investigate the molecular structure, bonding characteristics, and redox properties of this compound and its transition metal complexes. []

Q9: Are there any structure-activity relationship (SAR) studies available for this compound derivatives?

A: While limited SAR data exists specifically for this compound, research on its derivatives, particularly esters, highlights the influence of structural modifications on biological activity. For example, a study investigating the antimycobacterial activity of aminopyrazinoic acid esters identified hexyl 3-aminopyrazine-2-carboxylate as the most potent compound against Mycobacterium tuberculosis H37Rv. [] These findings emphasize the importance of the ester moiety and alkyl chain length for enhancing activity.

Q10: How is this compound synthesized?

A10: A common synthetic route starts from pyrazine-2,3-dicarboxylic acid and involves a three-step process:

  1. Hofmann rearrangement: The ammonium salt undergoes a Hofmann rearrangement to yield this compound. []

Q11: What analytical methods are used to characterize and quantify this compound?

A11: Common analytical techniques used include:

  • Spectroscopic methods: IR, NMR (1H and 13C), UV-Vis, and FTIR spectroscopy are employed for structural elucidation and identification. [, , , , ]
  • Elemental analysis: Determining the elemental composition of the compound to confirm its purity and identity. [, , , , ]
  • X-ray crystallography: Used to determine the three-dimensional structure of the compound and its complexes in the solid state. [, , , , , , , , , , , , ]
  • Thermogravimetric analysis (TGA): Assessing the thermal stability of the compound and its complexes. [, ]

Q12: What is the known biological activity of this compound and its derivatives?

A12: Research suggests potential biological activities for this compound and its derivatives, including:

  • Antimycobacterial activity: Esters of this compound have shown promising in vitro activity against Mycobacterium tuberculosis. []
  • Insulino-mimetic activity: Some vanadium and zinc complexes with this compound have demonstrated the ability to inhibit free fatty acid release from rat adipocytes, suggesting potential as insulin-sensitizing agents. []

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